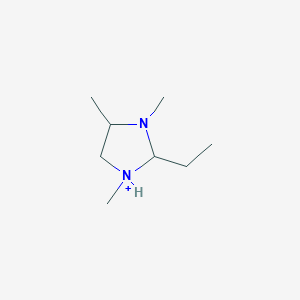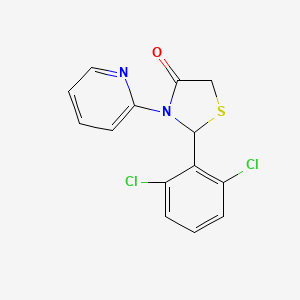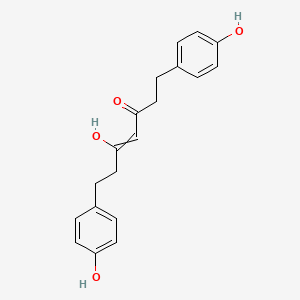![molecular formula C12H17Cl3Si B14247344 {2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane CAS No. 394217-17-5](/img/structure/B14247344.png)
{2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane is a chemical compound with the molecular formula C11H16Cl2Si. It is a member of the organosilicon compounds, which are widely used in various industrial and research applications due to their unique chemical properties.
Vorbereitungsmethoden
The synthesis of {2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane typically involves the reaction of 3,4-bis(chloromethyl)styrene with chlorodimethylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
{2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, hydrogen peroxide (H2O2) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction .
Wissenschaftliche Forschungsanwendungen
{2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is used in the modification of biomolecules to study their interactions and functions.
Wirkmechanismus
The mechanism of action of {2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane involves its ability to form covalent bonds with various substrates. The chlorine atoms in the compound can be replaced by other nucleophiles, leading to the formation of new chemical bonds. This property makes it useful in the synthesis of complex molecules and materials .
Vergleich Mit ähnlichen Verbindungen
{2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane can be compared with other similar compounds such as:
Chloro(chloromethyl)dimethylsilane: This compound has a similar structure but lacks the phenyl group, making it less versatile in certain applications.
Bis(chloromethyl)dimethylsilane: This compound has two chloromethyl groups attached to the silicon atom, which can lead to different reactivity and applications.
Chlorodimethylsilane: This compound is simpler in structure and is often used as a starting material for the synthesis of more complex organosilicon compounds.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
394217-17-5 |
|---|---|
Molekularformel |
C12H17Cl3Si |
Molekulargewicht |
295.7 g/mol |
IUPAC-Name |
2-[3,4-bis(chloromethyl)phenyl]ethyl-chloro-dimethylsilane |
InChI |
InChI=1S/C12H17Cl3Si/c1-16(2,15)6-5-10-3-4-11(8-13)12(7-10)9-14/h3-4,7H,5-6,8-9H2,1-2H3 |
InChI-Schlüssel |
VXMOETOGSJJDJF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCC1=CC(=C(C=C1)CCl)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine)](/img/structure/B14247265.png)
![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)
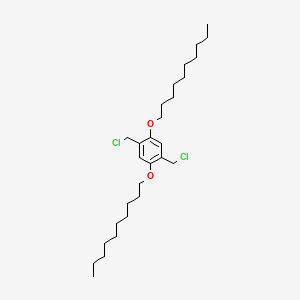
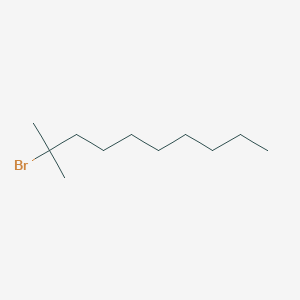
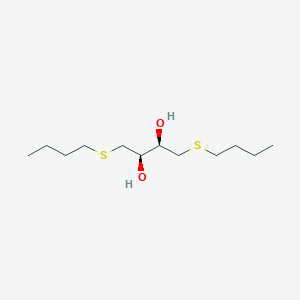
![Benzene, 1-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14247301.png)

![[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride](/img/structure/B14247322.png)
